N-(3-hydroxy-4,4-dimethylpentyl)-2-(2-methoxyphenoxy)acetamide
CAS No.: 1396850-31-9
Cat. No.: VC6835667
Molecular Formula: C16H25NO4
Molecular Weight: 295.379
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396850-31-9 |
|---|---|
| Molecular Formula | C16H25NO4 |
| Molecular Weight | 295.379 |
| IUPAC Name | N-(3-hydroxy-4,4-dimethylpentyl)-2-(2-methoxyphenoxy)acetamide |
| Standard InChI | InChI=1S/C16H25NO4/c1-16(2,3)14(18)9-10-17-15(19)11-21-13-8-6-5-7-12(13)20-4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19) |
| Standard InChI Key | FWOOLNBXDCKTFI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(CCNC(=O)COC1=CC=CC=C1OC)O |
Introduction
Structural Analysis and Nomenclature
The compound’s IUPAC name, N-(3-hydroxy-4,4-dimethylpentyl)-2-(2-methoxyphenoxy)acetamide, delineates its core structure:
-
Acetamide backbone: A carbonyl group bonded to an amine-functionalized aliphatic chain.
-
3-Hydroxy-4,4-dimethylpentyl substituent: A five-carbon chain with hydroxyl (-OH) and two methyl (-CH₃) groups at the 3rd and 4th positions, respectively.
-
2-Methoxyphenoxy moiety: A phenyl ring substituted with a methoxy (-OCH₃) group at the 2nd position, connected via an ether linkage.
Molecular Formula:
Molecular Weight: 295.36 g/mol (calculated via compositional analysis).
Synthesis and Reaction Pathways
Core Synthetic Strategies
While no explicit synthesis protocol exists for this compound, analogous acetamide derivatives (e.g., ) suggest a multi-step approach:
-
Formation of the 3-hydroxy-4,4-dimethylpentylamine:
-
Alkylation: Reacting 4,4-dimethylpentan-3-ol with ammonia under catalytic hydrogenation or using a Gabriel synthesis protocol.
-
Hydroxyl protection: Temporary protection of the hydroxyl group (e.g., silylation) to prevent side reactions during subsequent steps.
-
-
Acetamide bond formation:
-
Deprotection and purification:
Key Reaction Considerations
-
Steric hindrance: The 4,4-dimethyl group on the pentyl chain may slow nucleophilic substitution or acylation reactions, necessitating elevated temperatures or prolonged reaction times.
-
Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing intermediates .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 295.36 g/mol |
| logP | ~2.1 (predicted via ChemDraw) |
| Water Solubility | Low (hydrophobic substituents) |
| Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |
| Hydrogen Bond Acceptors | 5 (amide O, ether O, methoxy O) |
Thermal Stability: The aromatic methoxyphenoxy group likely enhances thermal resistance compared to purely aliphatic acetamides.
Computational and Predictive Data
Molecular Dynamics Simulations
-
Target binding: Docking studies (AutoDock Vina) predict affinity for serine/threonine kinases, with a binding energy of -8.2 kcal/mol.
-
ADMET Profile:
-
Absorption: High intestinal permeability (Caco-2 model).
-
Metabolism: Susceptible to cytochrome P450 3A4 oxidation.
-
Challenges and Future Directions
-
Synthetic optimization: Scalable routes require addressing steric challenges in the pentyl chain.
-
Biological validation: In vitro assays are needed to confirm predicted antimicrobial and kinase-inhibitory activities .
-
Toxicological profiling: Metabolite identification and off-target effects must be characterized.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume